molecular formula C19H18BrN5OS B4365763 2-{[5-(3-BROMOPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N~1~-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE

2-{[5-(3-BROMOPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N~1~-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4365763
M. Wt: 444.4 g/mol
InChI Key: ZAZGLPDUIYJIHI-UHFFFAOYSA-N
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Description

2-{[5-(3-BROMOPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N~1~-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group, a carbonyl group, and a hydrazinecarbothioamide moiety

Properties

IUPAC Name

1-[[3-(3-bromophenyl)-1H-pyrazole-5-carbonyl]amino]-3-(1-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN5OS/c1-12(13-6-3-2-4-7-13)21-19(27)25-24-18(26)17-11-16(22-23-17)14-8-5-9-15(20)10-14/h2-12H,1H3,(H,22,23)(H,24,26)(H2,21,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZGLPDUIYJIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-BROMOPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N~1~-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-bromophenyl-substituted pyrazole core. This can be achieved through the cyclization of appropriate hydrazine derivatives with 3-bromobenzoyl chloride under basic conditions. The resulting intermediate is then subjected to further reactions to introduce the carbonyl and hydrazinecarbothioamide functionalities.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-BROMOPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N~1~-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the carbonyl group or other reducible moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving enzyme interactions.

    Medicine: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting specific proteins or pathways.

    Industry: It can be utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(3-BROMOPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N~1~-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The bromophenyl and pyrazole moieties may facilitate binding to proteins or enzymes, potentially inhibiting their activity. The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites on target molecules, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(3-chlorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide
  • 2-{[5-(3-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide
  • 2-{[5-(3-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-N-(1-phenylethyl)hydrazinecarbothioamide

Uniqueness

The presence of the bromophenyl group in 2-{[5-(3-BROMOPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N~1~-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, or methyl groups can influence the compound’s reactivity, binding affinity, and overall biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(3-BROMOPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N~1~-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[5-(3-BROMOPHENYL)-1H-PYRAZOL-3-YL]CARBONYL}-N~1~-(1-PHENYLETHYL)-1-HYDRAZINECARBOTHIOAMIDE

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